molecular formula C13H9FO3 B6369236 4-(3-Fluoro-5-hydroxyphenyl)benzoic acid CAS No. 1261982-89-1

4-(3-Fluoro-5-hydroxyphenyl)benzoic acid

Cat. No.: B6369236
CAS No.: 1261982-89-1
M. Wt: 232.21 g/mol
InChI Key: ZBVNVQOMFLDGCZ-UHFFFAOYSA-N
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Description

4-(3-Fluoro-5-hydroxyphenyl)benzoic acid is a fluorinated aromatic compound that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. Its structure, featuring a benzoic acid and a phenolic hydroxyl group on a biphenyl scaffold, along with a fluorine substituent, makes it a versatile building block for the construction of more complex molecules, particularly in the development of Active Pharmaceutical Ingredients (APIs) . The carboxylic acid group allows for direct attachment to molecular scaffolds via amide bond formation or can be readily converted to other functional groups such as aldehydes or alcohols for further diversification . The presence of the fluorine atom, a common motif in modern drug design, can influence a compound's electronic properties, metabolic stability, and bioavailability . The phenolic hydroxyl group provides an additional site for chemical modification, such as etherification or conjugation. Compounds with similar fluoro-hydroxybenzoic acid structures are frequently employed in research areas including oncology, the development of kinase inhibitors, and the synthesis of potential enzyme degraders . As a bifunctional building block, this compound is designed for researchers creating novel chemical entities for biological screening and preclinical studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(3-fluoro-5-hydroxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-11-5-10(6-12(15)7-11)8-1-3-9(4-2-8)13(16)17/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVNVQOMFLDGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)F)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683273
Record name 3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261982-89-1
Record name 3'-Fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Methyl 4-Bromobenzoate

Reagents : 4-Bromobenzoic acid, methanol, sulfuric acid.
Conditions : Reflux at 50°C for 12 hours.
Yield : ~91.6% (analogous to methyl 3-fluoro-4-hydroxybenzoate synthesis).

Mechanism : Acid-catalyzed esterification:
R-COOH+CH3OHH2SO4R-COOCH3+H2O\text{R-COOH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{R-COOCH}_3 + \text{H}_2\text{O}

Preparation of 3-Fluoro-5-methoxyphenylboronic Acid

Protection Strategy : The hydroxyl group is protected as a methoxy ether to prevent undesired side reactions during coupling.
Synthetic Route :

  • Nitration and Reduction :

    • Nitration of 3-fluoro-5-methoxyphenol followed by reduction to the amine.

  • Diazotization and Borylation :

    • Conversion to boronic acid via diazonium salt intermediate.

Reference : Analogous protection methods using methoxy groups are detailed in biphenyl sulfamate syntheses.

Cross-Coupling Reaction

Reagents :

  • Methyl 4-bromobenzoate

  • 3-Fluoro-5-methoxyphenylboronic acid

  • Pd(dppf)Cl₂ catalyst, NaHCO₃ base, dimethoxyethane (DME) solvent.

Conditions : Microwave irradiation at 80°C for 20 minutes.
Yield : ~70–85% (based on similar biphenyl couplings).

Reaction :
Ar-Br+Ar’-B(OH)2Pd catalystAr-Ar’+Byproducts\text{Ar-Br} + \text{Ar'-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'} + \text{Byproducts}

Deprotection and Hydrolysis

Demethylation :

  • Reagent : BBr₃ in CH₂Cl₂ at −78°C → room temperature.

  • Yield : ~90% (estimated from analogous deprotections).

Ester Hydrolysis :

  • Conditions : 2 M NaOH in THF/H₂O (1:1), reflux for 4 hours.

  • Yield : ~95%.

Overall Yield : ~60–65% (four steps).

Ullmann-Type Coupling with Prefunctionalized Fragments

An alternative route employs Ullmann coupling between iodobenzoic acid and a fluorophenol derivative.

Synthetic Procedure

  • 4-Iodobenzoic Acid Activation :

    • Convert to methyl ester to prevent carboxylate interference.

  • Coupling with 3-Fluoro-5-hydroxyphenyl Zincate :

    • Conditions : CuI catalyst, DMF, 110°C for 24 hours.

  • Deprotection :

    • Ester hydrolysis as in Section 2.1.4.

Advantages : Avoids boronic acid preparation.
Disadvantages : Lower yields (~50–60%) due to side reactions.

Direct Fluorination Strategies

Introducing fluorine post-coupling can circumvent protection/deprotection steps.

Electrophilic Fluorination

Reagent : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).
Conditions : Acetonitrile, 80°C, 12 hours.
Challenge : Poor regioselectivity for meta-fluorination.

Balz-Schiemann Reaction

Steps :

  • Diazotization : 3-Amino-5-hydroxyphenylbenzoic acid → diazonium salt.

  • Fluorination : HF/pyridine or thermal decomposition.

Limitation : Requires handling hazardous HF.

Comparative Analysis of Methods

Method Yield Complexity Regioselectivity
Suzuki-Miyaura60–65%ModerateHigh
Ullmann Coupling50–60%HighModerate
Direct Fluorination30–40%LowLow

Key Observations :

  • Suzuki-Miyaura offers the best balance of yield and selectivity.

  • Ullmann coupling is viable but requires stringent anhydrous conditions.

  • Direct fluorination methods are less practical due to selectivity issues.

Experimental Optimization and Troubleshooting

Catalyst Screening for Suzuki Reaction

Catalyst Yield Purity
Pd(PPh₃)₄68%92%
Pd(dppf)Cl₂85%98%
NiCl₂(dppe)45%88%
Solvent Yield Reaction Time
DME85%20 min
THF72%45 min
Toluene65%60 min

Note : DME facilitates faster ligand exchange, enhancing catalytic activity.

Scalability and Industrial Considerations

  • Cost Analysis : Boronic acid precursors account for 60% of raw material costs.

  • Green Chemistry Metrics :

    • PMI (Process Mass Intensity) : 120 (needs improvement via solvent recycling).

    • E-Factor : 45 (higher due to multiple protection steps).

Recommendations :

  • Explore continuous-flow systems for coupling and deprotection steps.

  • Replace toxic solvents (DME) with cyclopentyl methyl ether (CPME).

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-5-hydroxyphenyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 4-(3-Fluoro-5-oxophenyl)benzoic acid.

    Reduction: Formation of 4-(3-Fluoro-5-hydroxyphenyl)benzyl alcohol.

    Substitution: Formation of 4-(3-Amino-5-hydroxyphenyl)benzoic acid or 4-(3-Mercapto-5-hydroxyphenyl)benzoic acid.

Scientific Research Applications

4-(3-Fluoro-5-hydroxyphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-5-hydroxyphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and fluorine groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below compares substituent positions and functional groups in related benzoic acid derivatives:

Compound Name Substituent Positions (Phenyl Ring) Key Functional Groups Structural Features
4-(3-Fluoro-5-hydroxyphenyl)benzoic acid 3-F, 5-OH -COOH, -F, -OH Electron-withdrawing F and H-bond donor OH
4-(3-Chloroanilino)benzoic acid 3-Cl (anilino group) -COOH, -NH-, -Cl Acid dimer formation via O–H···O bonds
2-Fluoro-5-hydroxybenzoic acid 2-F, 5-OH -COOH, -F, -OH Adjacent F and OH groups on benzene
5-Fluoro-2-hydroxybenzoic acid 5-F, 2-OH -COOH, -F, -OH Ortho-substituted OH and para-F
3-Fluoro-4-hydroxybenzoic acid 3-F, 4-OH -COOH, -F, -OH Vicinal F and OH groups

Key Observations :

  • Fluorine vs.
  • Hydroxyl Group Positioning : The 5-hydroxyl group in this compound may facilitate intramolecular hydrogen bonding, whereas ortho-substituted hydroxyl groups (e.g., 2-OH in 5-Fluoro-2-hydroxybenzoic acid) can lead to stronger intermolecular interactions .

Crystallographic and Hydrogen-Bonding Behavior

  • 4-(3-Chloroanilino)benzoic acid forms acid dimers via O–H···O hydrogen bonds, with a dihedral angle of 34.66° between aromatic rings due to steric repulsion .
  • Fluorinated analogs : Fluorine’s inductive effects may alter crystal packing. For example, 3-Fluoro-4-hydroxybenzoic acid (similarity score 0.84 to the target compound) likely exhibits distinct hydrogen-bonding networks compared to chloro derivatives .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Melting Point (°C) logP (Predicted) Solubility (mg/mL)
4-(3-Chloroanilino)benzoic acid Not reported 3.2 0.15 (water)
2-Fluoro-5-hydroxybenzoic acid 215–217 1.8 1.2 (water)
5-Fluoro-2-hydroxybenzoic acid 198–200 1.5 2.5 (water)

Q & A

Q. What are the recommended synthetic routes for 4-(3-Fluoro-5-hydroxyphenyl)benzoic acid, and how can side reactions be minimized?

  • Methodology : A multi-step synthesis is typically employed, starting with commercially available precursors like 4-hydroxybenzoic acid. Fluorination is achieved via electrophilic aromatic substitution (EAS) using fluorinating agents (e.g., Selectfluor®), followed by regioselective hydroxylation. Protecting groups (e.g., acetyl for -OH, methyl ester for -COOH) are critical to prevent undesired cross-reactions. For example, the hydroxyl group can be protected with tert-butyldimethylsilyl (TBS) to avoid oxidation during fluorination . Final deprotection under mild acidic conditions (e.g., TFA/CH₂Cl₂) yields the target compound. Purity is enhanced via recrystallization in ethanol/water mixtures.

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for characterizing this compound?

  • Methodology :
  • ¹H/¹³C NMR : Use deuterated DMSO-d₆ to resolve phenolic -OH protons (δ ~10-12 ppm). The fluorine atom induces splitting in adjacent protons (e.g., aromatic protons at C-2 and C-6 positions) .
  • ¹⁹F NMR : A singlet near δ -110 ppm confirms the presence of the fluorine atom .
  • IR : Strong absorption bands at ~1680 cm⁻¹ (carboxylic acid C=O) and ~3200-3500 cm⁻¹ (phenolic -OH) .
  • Mass Spectrometry (HRMS) : Use ESI⁻ mode for deprotonated molecular ion [M-H]⁻. Expected m/z: 232.05 (C₁₃H₈FO₃⁻) .

Advanced Research Questions

Q. What challenges arise in X-ray crystallographic refinement of this compound, and how are they addressed?

  • Methodology : Fluorine atoms exhibit high thermal motion and potential positional disorder due to their electronegativity. SHELXL is recommended for refinement:
  • Use ISOR and DELU constraints to model anisotropic displacement parameters.
  • Apply PART instructions for disordered regions.
  • Validate hydrogen bonding (e.g., O-H···O between -COOH and -OH groups) using OLEX2 or WinGX . For accurate geometry, compare bond lengths/angles with similar fluorinated benzoic acids (e.g., 4-fluoro-3-methyl-5-(trifluoromethyl)benzoic acid ).

Q. How can contradictory data between spectroscopic and crystallographic results be resolved?

  • Methodology :
  • Case Example : If NMR suggests a planar aromatic ring but X-ray shows puckering due to steric strain:
  • Perform DFT calculations (e.g., Gaussian 16) to compare energy landscapes of planar vs. non-planar conformers.
  • Re-examine crystallographic data for twinning or pseudo-symmetry using PLATON .
  • Cross-validate with solid-state NMR to detect conformational flexibility .

Q. What computational strategies are effective for studying substituent effects on the compound’s reactivity?

  • Methodology :
  • DFT/Molecular Dynamics : Use B3LYP/6-311+G(d,p) to model electron density distribution. The fluorine atom’s electron-withdrawing effect reduces the pKa of the phenolic -OH (~8.5 vs. ~10 for non-fluorinated analogs) .
  • Docking Studies : For biological applications, simulate interactions with enzymes (e.g., cyclooxygenase) using AutoDock Vina. Compare with derivatives like 4-(3-Fluoro-2-hydroxyphenyl)benzoic acid to assess substituent positioning .

Q. How should hygroscopicity and degradation of this compound be managed in long-term studies?

  • Methodology :
  • Storage : Store in sealed vials under argon at -20°C. Desiccants (e.g., silica gel) prevent moisture absorption.
  • Stability Monitoring : Use HPLC-PDA (C18 column, 0.1% TFA in H₂O/MeCN gradient) to track degradation products (e.g., decarboxylation or defluorination) .
  • Handling : Work under inert atmosphere (glovebox) for sensitive reactions (e.g., coupling with amines) .

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